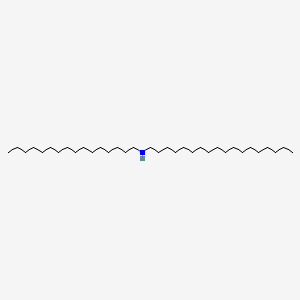
Palmitylstearylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmitylstearylamine is a chemical compound with the molecular formula C₃₄H₇₁N . It is a long-chain primary amine, characterized by its hydrophobic nature due to the presence of long alkyl chains. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Palmitylstearylamine can be synthesized through the reaction of stearyl chloride with palmitylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, ensuring the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Palmitylstearylamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces amides or nitriles.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
Palmitylstearylamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and anti-corrosive agents.
Mécanisme D'action
The mechanism of action of palmitylstearylamine involves its interaction with lipid membranes. Its long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where this compound can enhance the penetration of active ingredients through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearylamine: Similar in structure but lacks the additional palmityl chain.
Palmitylamine: Similar but lacks the stearyl chain.
Octadecylamine: Another long-chain amine but with a different alkyl chain length.
Uniqueness
Palmitylstearylamine’s uniqueness lies in its dual long-chain structure, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in the stabilization of emulsions and the modification of surface properties.
Propriétés
Numéro CAS |
45310-14-3 |
|---|---|
Formule moléculaire |
C34H71N |
Poids moléculaire |
493.9 g/mol |
Nom IUPAC |
N-hexadecyloctadecan-1-amine |
InChI |
InChI=1S/C34H71N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3 |
Clé InChI |
YPMXMXFOJOBIKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


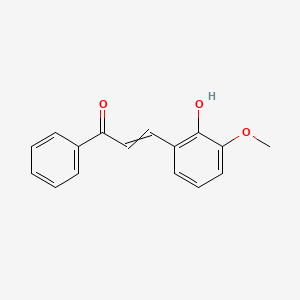
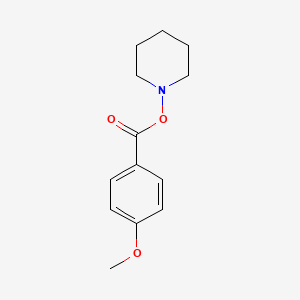
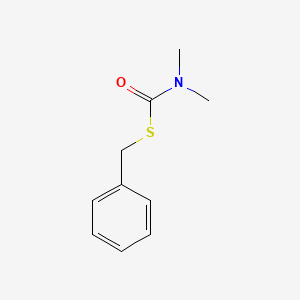



![[2-[[3-[(2-Ethylhexoxycarbonylamino)methyl]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate](/img/structure/B14668690.png)
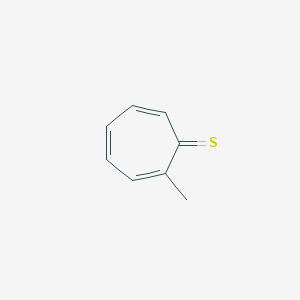
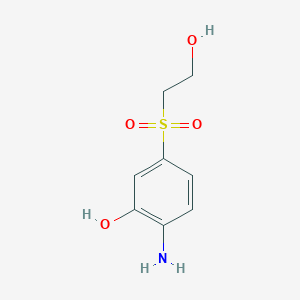
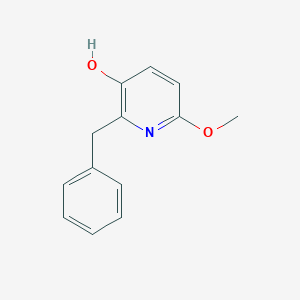
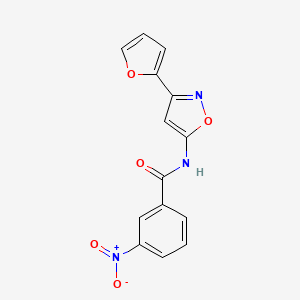

![1-[(4-Methoxyphenyl)methyl]pyridin-1-ium](/img/structure/B14668727.png)
![3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14668741.png)
